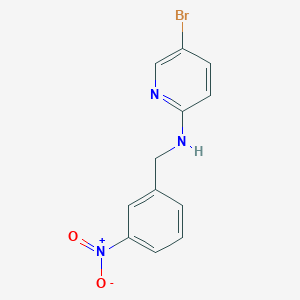

N-(3-nitrobenzyl)-5-bromopyridin-2-amine

Description

Contextualization of Substituted Pyridin-2-amines as Versatile Chemical Scaffolds

The pyridine (B92270) ring is a fundamental nitrogen-bearing heterocycle that serves as a core scaffold in a vast number of FDA-approved drugs and clinically valuable agents. rsc.org Pyridine moieties are frequently incorporated into pharmaceuticals due to their characteristic properties, including basicity, water solubility, and their ability to form hydrogen bonds. researchgate.net The pyridine ring can act as a bioisostere for benzene (B151609) rings, amines, amides, and other nitrogen-containing heterocycles, a strategy often employed in drug development. researchgate.net

Substituted pyridines, and specifically pyridin-2-amines, are recognized as "privileged scaffolds" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from their ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities. Research has shown that compounds based on these scaffolds exhibit activities including antibacterial, anticancer, anticonvulsant, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The versatility of the pyridin-2-amine core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets.

| Activity | Reference | Description |

|---|---|---|

| Antibacterial | rsc.orgresearchgate.net | Effective against both Gram-positive and Gram-negative bacteria. |

| Anticancer | researchgate.netmdpi.com | Shows antiproliferative effects on various human cancer cell lines. |

| Antiviral | researchgate.netmdpi.com | Demonstrates activity against a broad panel of DNA and RNA viruses. |

| Anti-inflammatory | researchgate.netmdpi.com | Exhibits potential as anti-inflammatory agents. |

Significance of N-Benzyl and Halogenated Pyridine Moieties in Advanced Organic Synthesis

The structural complexity of N-(3-nitrobenzyl)-5-bromopyridin-2-amine is enhanced by its N-benzyl and bromopyridine components, both of which are significant in modern organic synthesis.

The N-benzyl group is frequently employed as a robust protecting group for amines. wikipedia.orgrsc.org Its stability under both acidic and basic conditions makes it highly valuable in multi-step syntheses. rsc.orgchem-station.com Deprotection is typically achieved under reductive conditions, such as palladium-catalyzed hydrogenolysis. rsc.org Beyond its role in protection, the benzyl (B1604629) group can be crucial for the synthesis mechanism itself. For instance, the steric hindrance and potential for π–π stacking interactions from benzyl groups can influence reaction pathways and the stability of intermediates, ultimately leading to the successful formation of complex cage structures. nih.gov

Halogenated pyridines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govresearchgate.netchemrxiv.org The carbon-halogen bond provides a reactive handle for a wide array of chemical transformations, including cross-coupling reactions, which are central to modern synthetic chemistry. However, the halogenation of electron-deficient π-systems like pyridine can be challenging and often requires harsh conditions. nih.gov The development of selective halogenation methods is an active area of research. nih.govresearchgate.net The presence of a bromine atom, as in 5-bromopyridin-2-amine, offers a key site for further molecular elaboration to build more complex and potentially bioactive molecules. researchgate.net

| Moiety | Primary Role | Significance | Reference |

|---|---|---|---|

| N-Benzyl Group | Protecting Group | Stable under various conditions; removable via reductive methods. Can also influence reaction stereochemistry and mechanism. | wikipedia.orgrsc.orgnih.gov |

| Halogenated Pyridine | Synthetic Intermediate | Provides a reactive site for cross-coupling and other functionalization reactions to build molecular complexity. | nih.govchemrxiv.org |

Overview of the Research Landscape for this compound and Related Structural Analogues

A review of the current chemical literature indicates that while the constituent parts of this compound are well-studied, the specific compound itself is not extensively documented. Research on its direct structural analogues often focuses on modifying the core structure to explore biological activity. For example, studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a substituted aminopyridine core, have investigated their anti-proliferative activity against cancer cell lines. mdpi.com Similarly, research into analogues of the drug Nitazoxanide, which features a 2-amino-5-nitrothiazole (B118965) group, involves modifying the head and tail regions of the molecule to enhance antibacterial properties. nih.gov

The synthesis of precursors like 2-amino-5-bromopyridine (B118841) is well-established, typically starting from 2-aminopyridine (B139424) followed by N-acylation, bromination, and hydrolysis. researchgate.net The synthesis of related N-benzyl-5-bromopyridin-3-amine is also noted in chemical databases. sigmaaldrich.com The limited public data on this compound suggests it may be a novel compound or a specialized intermediate, representing an underexplored area of chemical space.

Scope and Objectives of Focused Academic Inquiry

Given the rich chemical and potential pharmacological properties of its constituent moieties and the apparent lack of extensive research on the title compound, a focused academic inquiry is warranted.

The scope of such an inquiry would be the synthesis, full structural characterization, and preliminary biological screening of this compound.

The primary objectives would be:

To develop and optimize a reliable synthetic route to this compound, likely involving the coupling of 2-amino-5-bromopyridine with a 3-nitrobenzyl halide.

To purify the compound and confirm its structure and purity using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

To investigate its potential as an intermediate for further synthetic transformations, leveraging the reactivity of the nitro group and the bromine atom.

To conduct preliminary in vitro screening for biological activity, such as antibacterial or anticancer properties, based on the known activities of related substituted pyridin-2-amine scaffolds.

Such a study would contribute valuable data to the field of heterocyclic chemistry and could uncover a new lead compound for medicinal chemistry applications.

Structure

3D Structure

Properties

CAS No. |

1284856-03-6 |

|---|---|

Molecular Formula |

C12H10BrN3O2 |

Molecular Weight |

308.13 g/mol |

IUPAC Name |

5-bromo-N-[(3-nitrophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H10BrN3O2/c13-10-4-5-12(15-8-10)14-7-9-2-1-3-11(6-9)16(17)18/h1-6,8H,7H2,(H,14,15) |

InChI Key |

ZPKABJWSITYBAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies

Established Synthetic Routes to N-(3-nitrobenzyl)-5-bromopyridin-2-amine

Traditional methods for the synthesis of N-substituted aminopyridines provide a solid foundation for producing this compound. These routes are characterized by their reliability and well-understood reaction mechanisms.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pyridine (B92270) rings, particularly those bearing a halogen substituent. fishersci.se In this approach, the electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile, leading to the displacement of a leaving group. For the synthesis of the target compound, this would involve the reaction of 5-bromopyridin-2-amine with a suitable 3-nitrobenzyl derivative where the benzylic carbon is attached to a good leaving group, although the more common SNAr pathway involves an amine displacing a halide on the aromatic ring. Halopyridines are less reactive than acid chlorides because the nucleophilic attack requires a temporary disruption of the ring's aromaticity. youtube.com

The reaction between a halopyridine and an amine often requires heating to proceed at a reasonable rate. youtube.com The mechanism involves the amine acting as the nucleophile, attacking the carbon atom bearing the halogen on the pyridine ring. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the ring's nitrogen atom. The subsequent elimination of the halide ion restores the aromaticity and yields the final N-substituted product. fishersci.se

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Reactants | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 2-Chloropyridine derivative, Amine | K₂CO₃ (or other base) | Ethanol | Reflux | N-substituted aminopyridine |

| Aryl Halide, Amine | Excess Amine (as base) | None or high-boiling solvent | High Temperature | N-arylated amine |

N-alkylation is a direct and widely used method for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this protocol involves the reaction of 5-bromopyridin-2-amine with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide. This reaction is a classic example of a nucleophilic aliphatic substitution, where the amino group of the pyridine derivative attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide, displacing the halide ion. wikipedia.org

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine and may react with another molecule of the alkylating agent to form a tertiary amine. wikipedia.org To achieve selective monoalkylation, specific strategies can be employed, such as using the amine hydrobromide salt in conjunction with a base. This method relies on a competitive deprotonation/protonation equilibrium where the reactant primary amine is selectively deprotonated to react, while the newly formed, more basic secondary amine product remains protonated and thus unreactive towards further alkylation. researchgate.netrsc.org

Table 2: Parameters for Selective N-Alkylation of Primary Amines

| Amine Substrate | Alkylating Agent | Base | Solvent | Key Strategy |

|---|---|---|---|---|

| Primary Amine Hydrobromide | Alkyl Bromide | Triethylamine, DIPEA, DMAP | DMF | Competitive deprotonation/protonation |

| Primary Amine | Alkyl Halide | K₂CO₃ | Acetonitrile | Use of excess amine |

Data sourced from studies on selective mono-alkylation strategies. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful and versatile tools for constructing C–N bonds. nih.gov This methodology can be applied to the synthesis of this compound by coupling 5-bromopyridin-2-amine with 3-nitrobenzylamine. The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. nih.gov

The choice of ligand is critical for the success of the coupling, with bulky, electron-rich biarylphosphine ligands often providing high efficiency. nih.govmit.edu These reactions generally proceed under mild conditions and exhibit broad functional group tolerance. While the amination of heterocyclic bromides is well-established, polynitrogen heteroaromatic compounds can sometimes present challenges due to potential catalyst inhibition by the nitrogen atoms in the ring. mit.eduresearchgate.net Nevertheless, specialized palladium precatalysts have been developed to effectively facilitate the amination of such substrates, including unprotected bromoimidazoles and bromopyrazoles, in moderate to excellent yields. nih.govmit.edu

Table 3: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Dichlorobis(triphenylphosphine)Pd(II) | Catalyst Precursor |

| Ligand | Xantphos, tBuBrettPhos, BINAP | Stabilizes Pd(0) and facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and neutralizes HX by-product |

| Solvent | Toluene, Dioxane, THF | Provides reaction medium |

Exploration of Novel and Expedient Synthetic Transformations

Beyond established routes, research into more efficient and innovative synthetic methods continues. These advanced strategies aim to reduce step counts, improve atom economy, and provide greater control over product formation.

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules by combining three or more reactants in a single operation. acsgcipr.org This approach is advantageous due to its operational simplicity, reduction of waste, and high atom economy. researchgate.net The synthesis of substituted pyridines can be achieved through various one-pot MCRs, such as the Hantzsch or Guareschi-Thorpe reactions. acsgcipr.org

A hypothetical MCR for this compound could involve the condensation of a β-dicarbonyl compound, a bromine-containing synthon, malononitrile, and 3-nitrobenzylamine. Such a reaction would form multiple bonds in a single step, rapidly constructing the functionalized pyridine core. researchgate.netacs.org The success of MCRs often hinges on careful optimization of reaction conditions to ensure high chemo- and regioselectivity, guiding the cascade of reactions toward the desired product. researchgate.net

Table 4: Conceptual Framework for a Multi-Component Pyridine Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Aldehyde | Active Methylene (B1212753) Compound | Malononitrile | Amine Source | Base (e.g., NaOH), Microwave | Substituted Pyridine |

| 1,3-Dicarbonyl | Aldehyde | Malononitrile | Alcohol/Ammonia | Base, Room Temp | Functionalized Pyridine |

This table illustrates general MCR strategies for pyridine synthesis. researchgate.netacs.org

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis to minimize the formation of undesired byproducts and simplify purification. In the synthesis of this compound, selectivity is crucial. For instance, during the N-alkylation of 5-bromopyridin-2-amine, reaction conditions must be tuned to favor alkylation on the exocyclic amino group over the endocyclic pyridine nitrogen. The greater nucleophilicity of the exocyclic amine generally ensures this selectivity.

Furthermore, regioselective functionalization of the pyridine ring itself is a key consideration. For example, the bromination of 2-aminopyridine (B139424) must be controlled to yield the 5-bromo isomer preferentially. researchgate.net The development of new catalytic systems and a deeper understanding of reaction mechanisms allow for precise control over reaction outcomes. By carefully selecting catalysts, solvents, temperatures, and bases, chemists can direct reactions to a specific site on a molecule, even in the presence of multiple reactive functional groups. mdpi.com This level of control is essential for developing efficient and scalable syntheses of complex targets like this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is critical for developing environmentally benign and sustainable manufacturing processes.

Traditional N-alkylation reactions often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose significant environmental and health concerns. acsgcipr.org Modern synthetic chemistry is increasingly moving towards sustainable alternatives, including solvent-free (neat) conditions and the use of greener solvents. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in sustainable methodology. monash.edu This technique often allows for dramatically reduced reaction times, lower energy consumption, and in many cases, can be performed under solvent-free conditions. mdpi.com For the synthesis of this compound, a plausible approach would involve the microwave-assisted reaction of 2-amino-5-bromopyridine (B118841) and 3-nitrobenzyl bromide. This would likely be conducted in the presence of a solid base, such as potassium carbonate, potentially with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) if complete solvent elimination is desired. mdpi.com Such methods offer simplified work-up procedures and higher yields compared to conventional heating. nih.gov

Research on analogous N-alkylation reactions demonstrates the viability of these green approaches. For instance, the microwave-promoted N-alkylation of isatin (B1672199) with various alkyl halides has been successfully achieved using bases like K₂CO₃ or Cs₂CO₃ with minimal solvent, showcasing rapid conversions and high yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| Isatin | Ethyl Bromoacetate | K₂CO₃, DMF (drops), MW, 1-2 min | 94% | nih.gov |

| Isatin | Benzyl (B1604629) Bromide | K₂CO₃, DMF (drops), MW, 2 min | 92% | nih.gov |

| Benzanilide | Benzyl Chloride | KOH/K₂CO₃, TBAB, Solvent-Free, MW, 115 sec | 95% | mdpi.com |

| Phthalimide | Benzyl Chloride | KOH/K₂CO₃, TBAB, Solvent-Free, MW, 90 sec | 94% | mdpi.com |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org An ideal reaction has an atom economy of 100%. chemistry-teaching-resources.com For the synthesis of this compound via direct N-alkylation, the primary reactants would be 2-amino-5-bromopyridine and 3-nitrobenzyl bromide, facilitated by a base.

The reaction can be represented as: C₅H₅BrN₂ + C₇H₆BrNO₂ + K₂CO₃ → C₁₂H₁₀BrN₃O₂ + KBr + KHCO₃

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 youtube.com

This direct alkylation approach is inherently more atom-economical than multi-step synthetic routes that may involve protecting groups or other activating agents, which are ultimately removed and contribute to waste. mdpi.com Waste minimization is a critical component of green synthetic design. In this synthesis, the main byproduct is a salt (e.g., KBr), which is significantly less hazardous than the organic waste generated in many other transformations. Further waste reduction can be achieved by using catalytic methods where possible, minimizing solvent use, and developing efficient purification techniques that avoid methods like column chromatography, which generate large volumes of solvent and solid waste. rsc.orgrsc.org

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Reactant |

| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant (Base) |

| Total Reactant MW | - | 527.25 | - |

| This compound | C₁₂H₁₀BrN₃O₂ | 308.13 | Product |

| Calculated Atom Economy | 58.44% |

Scale-Up Considerations and Process Optimization for Academic and Industrial Relevance

Transitioning a synthetic procedure from a laboratory setting to a larger industrial scale presents numerous challenges that must be addressed through careful process optimization. google.com For the synthesis of this compound, key considerations would include reaction conditions, safety, cost-effectiveness, and product purity. google.com

A primary optimization target is the replacement of hazardous reagents and solvents. While a laboratory synthesis might use a strong base like sodium hydride for complete deprotonation, on an industrial scale, milder and safer bases such as potassium or sodium carbonate are highly preferred. nih.gov Similarly, moving from traditional polar aprotic solvents to greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, if the reaction chemistry allows, is a crucial step. acsgcipr.org

Heat management is another critical factor in scale-up. N-alkylation reactions are often exothermic, and what is easily controlled in a small flask can lead to a dangerous thermal runaway in a large reactor. Therefore, process optimization would involve studying the reaction calorimetry to design appropriate cooling systems and potentially implementing a semi-batch process where one reactant is added slowly to control the rate of heat generation.

Purification is also a major consideration. Laboratory-scale purifications often rely on chromatography, which is generally not feasible or cost-effective for large-scale production. researchgate.net Process optimization would focus on developing a robust crystallization procedure to isolate the final product in high purity, minimizing the need for chromatographic methods and reducing solvent waste. google.com This involves screening various solvent systems and optimizing conditions such as temperature, cooling rate, and seeding.

| Parameter | Laboratory-Scale Approach | Scale-Up Consideration & Optimization Goal |

|---|---|---|

| Solvent | DMF, NMP, DMSO | Replace with greener, safer, and easily recoverable solvents (e.g., 2-MeTHF, Toluene, higher-boiling alcohols). Minimize solvent volume. |

| Base | Strong bases (e.g., NaH, NaOtBu) | Use weaker, less hazardous, and cheaper inorganic bases (e.g., K₂CO₃, Na₂CO₃). |

| Temperature Control | Heating mantle/oil bath | Implement jacketed reactors with precise temperature control to manage exotherms safely. Perform calorimetric studies. |

| Reaction Time | Often run overnight for convenience | Optimize temperature and catalyst loading to minimize batch cycle time without compromising yield or purity. |

| Purification | Column Chromatography | Develop a robust crystallization method for product isolation to avoid chromatography and minimize solvent waste. |

| Safety | Standard fume hood procedures | Conduct a full process safety review (e.g., HAZOP) to identify and mitigate potential hazards at scale. |

Chemical Reactivity and Transformation Pathways

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in N-(3-nitrobenzyl)-5-bromopyridin-2-amine is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic character, combined with the influence of the bromo and amino substituents, governs its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the C-5 position of the pyridine ring is susceptible to replacement by various nucleophiles, a characteristic reaction for halopyridines. tandfonline.com This reactivity is particularly enhanced in palladium-catalyzed cross-coupling reactions, which provide versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can be activated by a palladium catalyst to react with a wide array of coupling partners. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids or their esters introduces new aryl or vinyl substituents at the C-5 position. This is a powerful method for creating biaryl structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling with primary or secondary amines, providing access to diaminopyridine derivatives.

Sonogashira Coupling: The coupling with terminal alkynes introduces an alkynyl group, a versatile functional handle for further transformations.

Heck Coupling: Reaction with alkenes under palladium catalysis forms a new carbon-carbon bond, leading to the corresponding 5-alkenylpyridine derivative.

The table below summarizes potential nucleophilic substitution reactions at the bromine position.

| Reaction Type | Coupling Partner (Nucleophile) | General Product Structure | Catalyst/Reagents (Typical) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | 5-R-substituted pyridine (R = aryl, vinyl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig Amination | R¹R²NH | 5-(R¹R²N)-substituted pyridine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Sonogashira Coupling | R-C≡CH | 5-alkynyl-substituted pyridine | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | 5-alkenyl-substituted pyridine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

Electrophilic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the ring nitrogen, which can also be protonated under the strongly acidic conditions often required for these reactions, further increasing deactivation. rsc.org The substituents on the ring—the activating N-benzylamino group at C-2 and the deactivating bromo group at C-5—have competing influences.

The secondary amine group is a strong activating group and directs electrophiles to the ortho and para positions (C-3 and C-5). The bromine atom is deactivating but also directs to the ortho and para positions (relative to itself, though this is less significant than the amino group's effect).

Given these directing effects:

The C-5 position is already substituted with bromine.

The C-3 position is the most likely site for electrophilic attack due to activation from the C-2 amino group.

Transformations Involving the Nitrobenzyl Moiety

The nitrobenzyl portion of the molecule offers distinct reactive sites on both the nitro group and the aromatic ring.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The nitro group on the benzyl (B1604629) ring is readily reduced to a primary amino group, one of the most important transformations for aromatic nitro compounds. wikipedia.org This conversion is typically high-yielding and can be achieved using a variety of reducing agents, allowing for the synthesis of the corresponding N-(3-aminobenzyl)-5-bromopyridin-2-amine. This product contains a nucleophilic aniline-type amine, which can undergo a host of further reactions such as diazotization.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a clean and efficient method. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). wikipedia.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as the hydrogen source in the presence of a catalyst (e.g., Pd/C).

Chemical Reductants: Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium hydrosulfite (Na₂S₂O₄), can also effect the reduction. jsynthchem.comorientjchem.org

By carefully controlling the reaction conditions, it is sometimes possible to isolate intermediates such as the corresponding hydroxylamine (B1172632) or azo compound. wikipedia.org

| Reducing Agent/System | Primary Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | Methanol or Ethanol solvent, room temperature |

| Fe, HCl | Amine (-NH₂) | Aqueous ethanol, reflux |

| SnCl₂·2H₂O | Amine (-NH₂) | Ethanol or Ethyl acetate, reflux |

| NaBH₄ / Ni(PPh₃)₄ | Amine (-NH₂) | Ethanol solvent |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Aqueous solution, controlled temperature |

Electrophilic Aromatic Substitution on the Benzyl Ring

Further electrophilic substitution on the 3-nitrobenzyl ring is significantly hindered. The ring is substituted with two groups that have opposing directing effects:

Nitro Group (-NO₂): A powerful deactivating group that directs incoming electrophiles to the meta position (C-5 relative to the nitro group).

Methyleneamino-pyridine Group (-CH₂-NH-Py): An activating group that directs incoming electrophiles to the ortho and para positions (C-2, C-4, C-6 relative to the CH₂ group).

The strong deactivating nature of the nitro group dominates, making the entire ring highly electron-deficient and resistant to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions and are generally not synthetically viable for this moiety.

Reactivity of the Secondary Amine Nitrogen

The secondary amine nitrogen atom that links the pyridine and benzyl groups possesses a lone pair of electrons, rendering it both basic and nucleophilic. It can participate in a variety of reactions typical of secondary amines. msu.edu

Alkylation: The amine can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. fiveable.me Over-alkylation can occur to form a quaternary ammonium salt. msu.edu

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides will form the corresponding amide. This is often used as a method to protect the amine group.

Reaction with Nitrous Acid: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, will convert the secondary amine into an N-nitrosamine. msu.edu

Sulfonylation (Hinsberg Test): Reaction with benzenesulfonyl chloride in the presence of a base will produce a stable, neutral N,N-disubstituted sulfonamide, which is typically insoluble in the basic medium. msu.edu

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |

| Nitrosation | Nitrous acid (NaNO₂/HCl) | N-Nitrosamine |

| Sulfonylation | Benzenesulfonyl chloride (PhSO₂Cl) | Sulfonamide |

N-Alkylation and N-Acylation Reactions

The secondary amine group in this compound is a primary site for nucleophilic attack, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the secondary amine with an alkyl group. It is a common method for synthesizing tertiary amines. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via nucleophilic aliphatic substitution, where the amine attacks an alkyl halide. wikipedia.org However, direct alkylation of primary or secondary amines with alkyl halides can sometimes lead to mixtures of products due to overalkylation. masterorganicchemistry.com To achieve selective monoalkylation, strategies such as using amine hydrobromide salts under controlled basic conditions can be employed. This approach ensures that the reactant primary or secondary amine is selectively deprotonated and available for reaction, while the newly formed, more nucleophilic product remains protonated and less reactive. rsc.org For a compound like this compound, reacting it with an alkyl halide (e.g., methyl iodide) in the presence of a suitable base would yield the corresponding tertiary amine.

N-Acylation: This process introduces an acyl group to the secondary amine, forming an amide. N-acylation is a widely used transformation in organic synthesis, often for installing protecting groups or for building larger molecular frameworks. mdpi.com The reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. In some cases, amides can be further acylated to form imides, a reaction that can be facilitated by internal nucleophilic catalysis, for instance, by a nearby pyridine ring. semanticscholar.org For this compound, treatment with an acyl chloride like acetyl chloride or benzoyl chloride in the presence of a base would yield the corresponding N-acetyl or N-benzoyl derivative.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

Formation of Imine and Other Derivatives

While the secondary amine of this compound cannot directly form an imine through reaction with an aldehyde or ketone, related derivatives can be synthesized. Imines are typically formed from the reaction of a primary amine with a carbonyl compound. libretexts.org The reaction proceeds through a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org

However, the broader reactivity of the molecule allows for the formation of other derivatives. For instance, the nitro group on the benzyl ring can be reduced to an amine. This new primary amine could then undergo condensation with aldehydes or ketones to form imine (Schiff base) derivatives. This two-step process significantly expands the synthetic utility of the parent compound, allowing for the introduction of diverse structural motifs. The formation of such imine derivatives can be catalyzed by acids and is often reversible. libretexts.org

Transition Metal-Catalyzed Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the pyridine ring is a key handle for carbon-carbon and carbon-nitrogen bond formation through various transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in these catalytic cycles.

Suzuki-Miyaura Cross-Coupling for C–C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C–C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. mdpi.comnih.gov

For this compound, the bromine atom can be readily substituted with various aryl, heteroaryl, alkyl, or alkenyl groups. rsc.org The reaction typically employs a palladium(0) catalyst, often generated in situ, a phosphine (B1218219) ligand, and a base. mdpi.com The presence of the free N-H group on the aminopyridine can sometimes inhibit palladium-catalyzed reactions, but specific ligands and conditions have been developed to overcome this challenge, allowing for the direct coupling of unprotected aminopyridines. nih.govrsc.org

Table 2: Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium source for the catalytic cycle |

| Ligand | SPhos, XPhos | Stabilizes the palladium center and facilitates the reaction |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |

This reaction allows for the synthesis of a wide range of 5-substituted pyridine derivatives from this compound, which are valuable scaffolds in medicinal chemistry. mdpi.com

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing the formation of aryl amines under relatively mild conditions. wikipedia.org

The bromine atom of this compound can be coupled with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles, to form 5-amino-substituted pyridine derivatives. The catalytic system consists of a palladium source, a suitable phosphine or N-heterocyclic carbene (NHC) ligand, and a base. acsgcipr.orgrsc.org The choice of ligand is crucial for the reaction's success and can be tuned depending on the specific amine and aryl halide coupling partners. libretexts.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, BINAP, RuPhos | Facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, Cs₂CO₃, LHMDS | Deprotonates the amine nucleophile |

This methodology provides a direct route to complex di-aminopyridine structures, which are prevalent in biologically active molecules. mdpi.com

Sonogashira Coupling and Other Cross-Coupling Reactions

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond. organic-chemistry.orgwikipedia.org It is a highly reliable and efficient method for the synthesis of internal alkynes. organic-chemistry.org

The C-Br bond in this compound can be effectively coupled with various terminal alkynes under Sonogashira conditions. scirp.orgsemanticscholar.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and an amine base, which also often serves as the solvent. organic-chemistry.orgwikipedia.org This reaction provides access to 5-alkynyl-2-aminopyridine derivatives, which are versatile intermediates for further synthetic transformations.

Beyond the Sonogashira coupling, other transition metal-catalyzed reactions can be employed to functionalize the bromine moiety. These include the Heck reaction (for C-C bond formation with alkenes), Stille coupling (using organotin reagents), and Hiyama coupling (using organosilicon reagents), among others. The presence of the pyridyl directing group in N-aryl-2-aminopyridines can facilitate cyclization and functionalization reactions with various transition metal catalysts like rhodium, iridium, and cobalt. researchgate.netnih.gov

Cyclization and Rearrangement Reactions Leading to New Heterocyclic Scaffolds

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization and rearrangement reactions.

One potential pathway involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization. For instance, reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization (e.g., a Pschorr-type reaction), could lead to the formation of tricyclic heterocyclic systems.

Furthermore, reactions involving the nitrobenzyl group itself can lead to novel scaffolds. A transition-metal-free intramolecular redox cyclization has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov A similar strategy could potentially be adapted for this compound, where an intramolecular redox process involving the nitro group and a suitable reaction partner could initiate a cyclization cascade to form fused heterocyclic structures. nih.gov

Rearrangement reactions are also a possibility. For example, under strongly acidic conditions, nitro groups on aromatic rings can sometimes undergo rearrangement. researchgate.netresearchgate.net While less common, such transformations could lead to isomeric products with different substitution patterns, providing access to alternative chemical space. The synthesis of various five-membered heterocycles like pyrrolidines can be achieved through [3+2] cycloaddition reactions involving azomethine ylides, which could be generated from derivatives of the parent compound. mdpi.com

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

No published single-crystal X-ray diffraction studies for N-(3-nitrobenzyl)-5-bromopyridin-2-amine were found. Therefore, crucial information regarding its three-dimensional structure, including unit cell parameters, space group, bond lengths, bond angles, and torsion angles, is not available. Furthermore, analysis of its crystal packing, which would describe intermolecular interactions such as hydrogen bonding, halogen bonding, or π-stacking that govern the solid-state architecture, could not be performed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound are not present in the surveyed scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Specific 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound have not been published. Such analyses would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the covalent framework of the molecule. For instance, COSY spectra would establish proton-proton coupling networks, while HSQC and HMBC experiments would reveal one-bond and multiple-bond proton-carbon correlations, respectively. NOESY data would provide insights into the spatial proximity of protons, which is key for stereochemical and conformational analysis. Without these data, a detailed structural confirmation remains unverified.

Dynamic NMR for Conformational Analysis and Rotational Barriers

There are no reports on dynamic NMR (DNMR) studies of this compound. DNMR experiments are used to investigate time-dependent molecular processes, such as the rotation around single bonds (e.g., the C-N bond of the benzylamine (B48309) linkage) or ring-flipping phenomena. Consequently, information on the conformational dynamics and the energy barriers associated with these processes for this specific compound is unavailable.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) data for this compound in its crystalline form have not been reported. ssNMR is a powerful technique for characterizing the structure and dynamics of molecules in the solid state, especially for identifying polymorphism (the existence of multiple crystalline forms). The absence of these studies means that the structure of the compound in the solid phase has not been characterized by this method.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Experimentally recorded Infrared (IR) and Raman spectra for this compound are not available in the public domain. Vibrational spectroscopy is critical for identifying the functional groups present in a molecule. For this compound, key vibrational modes would include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching for the aromatic and methylene (B1212753) groups, and vibrations corresponding to the pyridine (B92270) ring and the C-Br bond. Analysis of shifts in these vibrational frequencies, particularly the N-H stretch, could also provide evidence of intermolecular or intramolecular hydrogen bonding. Without this spectral data, a detailed functional group and hydrogen bonding analysis is not possible.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

No published mass spectra or detailed fragmentation studies for this compound were identified. High-resolution mass spectrometry (HRMS) would be required to determine the exact mass of the molecular ion and confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate its fragmentation pathways under ionization. A key feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of the bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br), which would lead to M and M+2 peaks of nearly equal intensity. The lack of this data prevents a definitive analysis of its fragmentation behavior and isotopic signature.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

The electronic absorption spectrum of this compound is expected to be a composite of the transitions originating from the aminopyridine and nitrobenzyl moieties. The 5-bromopyridin-2-amine scaffold is anticipated to exhibit π-π* transitions characteristic of substituted pyridines. The presence of the amino group, a strong electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Conversely, the bromine atom, through the heavy-atom effect, can influence spin-orbit coupling, which may affect the rates of intersystem crossing and, consequently, fluorescence quantum yields.

The N-(3-nitrobenzyl) group introduces additional electronic transitions. The nitro group (NO₂) is a potent electron-withdrawing group and a chromophore that typically gives rise to n-π* and π-π* transitions in the ultraviolet region. The combination of the electron-donating aminopyridine and the electron-withdrawing nitrobenzyl group can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. This ICT character is expected to result in a broad and relatively intense absorption band at longer wavelengths compared to the individual components.

Due to the lack of specific experimental data, the following table presents hypothetical, yet plausible, electronic absorption data for this compound in a common organic solvent like dichloromethane. These values are estimated based on the analysis of similar compounds.

| Parameter | Hypothetical Value | Transition Assignment |

| λmax1 | ~280 nm | π-π* (pyridinamine moiety) |

| λmax2 | ~350 nm | Intramolecular Charge Transfer (ICT) |

| Molar Absorptivity (ε) at λmax2 | ~15,000 M-1cm-1 | - |

The emission properties of this compound are also expected to be complex. While many aminopyridine derivatives are known to be fluorescent, the presence of the nitrobenzyl group can significantly quench fluorescence. The nitro group is a well-known fluorescence quencher through processes like intersystem crossing to the triplet state or by providing a pathway for non-radiative decay.

Therefore, it is anticipated that this compound would exhibit very weak fluorescence or be non-fluorescent in solution at room temperature. The energy absorbed by the molecule would likely be dissipated through non-radiative pathways or, potentially, through phosphorescence at low temperatures. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which for this compound is expected to be low.

The following table provides a hypothetical overview of the expected emission properties for this compound.

| Parameter | Hypothetical Value | Notes |

| Emission Maximum (λem) | ~450 nm | Expected to be broad and weak |

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Indicative of efficient non-radiative decay pathways |

| Fluorescence Lifetime (τF) | < 1 ns | Short lifetime consistent with quenching |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has been the principal computational method for investigating N-(3-nitrobenzyl)-5-bromopyridin-2-amine. Calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set. This level of theory has been established as a reliable approach for predicting the molecular properties of this and related organic compounds.

Geometry Optimization and Conformational Landscapes

The first step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. For this compound, these calculations reveal key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-Br11 | 1.91 Å |

| N1-C2 | 1.36 Å | |

| N7-C8 | 1.45 Å | |

| N15-O16 | 1.22 Å | |

| Bond Angle | C2-N7-C8 | 127.9° |

| C4-C5-Br11 | 117.4° | |

| Dihedral Angle | C4-C3-C2-N7 | 179.9° |

| C2-N7-C8-C9 | -78.3° |

Note: Atom numbering is based on standard computational chemistry output and may vary.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic properties of a molecule is crucial for predicting its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the HOMO is primarily localized on the 5-bromopyridin-2-amine moiety, specifically on the pyridine (B92270) ring and the amine nitrogen. In contrast, the LUMO is predominantly distributed over the 3-nitrobenzyl portion, particularly the nitro group (NO2). The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. DFT calculations have quantified this energy gap, providing insights into the charge transfer possibilities within the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are the most probable sites for electrophilic attack. The regions of positive potential (blue) are primarily located around the amine hydrogen atom, suggesting these as likely sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.65 |

| LUMO Energy | -2.87 |

| HOMO-LUMO Energy Gap (ΔE) | 3.78 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are then compared with experimental data to confirm the molecular structure. The calculated shifts for the protons and carbons in the pyridine and phenyl rings, as well as the methylene (B1212753) bridge, generally show good correlation with experimental values.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra are calculated to identify the characteristic vibrational modes of the molecule. The computed frequencies correspond to specific bond stretches, bends, and torsions. For example, characteristic frequencies for N-H stretching, C-N stretching, aromatic C-H stretching, and the symmetric and asymmetric stretching of the NO2 group have been calculated and assigned. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental IR spectra.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions are typically assigned to π→π* and n→π* transitions, often involving charge transfer from the bromo-aminopyridine moiety (HOMO) to the nitrobenzyl moiety (LUMO).

Reaction Mechanism Elucidation through Computational Modeling

While the molecular properties of this compound have been detailed through DFT, specific computational studies focused on elucidating its reaction mechanisms are not extensively available in the current body of scientific literature.

Transition State Characterization and Reaction Pathway Prediction

Based on available research, detailed computational investigations to characterize transition states and predict specific reaction pathways involving this compound have not been reported. Such studies would typically involve mapping the potential energy surface to identify the lowest energy path from reactants to products, including the identification of transition state structures.

Kinetic and Thermodynamic Parameters of Transformations

Similarly, comprehensive computational studies to determine the kinetic (e.g., activation energies) and thermodynamic (e.g., reaction enthalpies) parameters for transformations of this compound are not found in the surveyed literature. These calculations would be essential for a quantitative understanding of the feasibility and rates of potential reactions.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

MD simulations for this compound would typically involve the development of a robust force field to accurately describe the intramolecular and intermolecular forces governing the atoms of the molecule. This computational model would then be used to simulate the trajectory of the molecule over time in a simulated solvent box, revealing key aspects of its solution-phase behavior.

Key areas of investigation in a hypothetical MD study would include:

Solvation Shell Analysis: Determining the arrangement and dynamics of solvent molecules (e.g., water, DMSO, methanol) around the solute molecule. This would reveal preferential solvation sites, such as hydrogen bonding between the amine proton and solvent acceptor atoms, or interactions with the nitro group's oxygen atoms.

Conformational Dynamics: The nitrobenzyl and bromopyridinamine moieties are connected by a flexible linker. MD simulations would elucidate the preferred conformations of the molecule in solution, the energy barriers between different conformational states, and the timescale of these conformational changes.

Intermolecular Interactions: In concentrated solutions or in the presence of other solutes, MD simulations can predict the formation of dimers or larger aggregates. The simulations would identify the primary modes of non-covalent interactions, such as π-π stacking between the aromatic rings, hydrogen bonding involving the amine and nitro groups, and halogen bonding involving the bromine atom.

The results of such simulations would be crucial for understanding the molecule's solubility, its potential for self-assembly, and its interactions with biological macromolecules.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Condition |

| Force Field | GROMOS54a7 or AMBERff14SB |

| Solvent Model | SPC/E (for water) or OPLS-AA (for organic solvents) |

| System Size | ~5000 solvent molecules per solute |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Ensemble | NPT (isothermal-isobaric) |

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of Chemical Behaviors

Specific Quantitative Structure-Property Relationship (QSPR) models developed for this compound have not been reported in the current scientific literature. QSPR studies aim to establish a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties.

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and polarizability.

Once calculated, these descriptors would be used to build a predictive model for a specific property of interest using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. Properties that could be modeled include boiling point, solubility, melting point, or chromatographic retention times. Such models are valuable for predicting the behavior of novel, related compounds without the need for experimental synthesis and measurement.

Table 2: Examples of Molecular Descriptors for a QSPR Study of this compound and its Analogs

| Descriptor Type | Specific Descriptor Example | Predicted Property |

| Electronic | Dipole Moment | Solubility in polar solvents |

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Rate of reaction |

| Physicochemical | LogP | Membrane permeability |

Studies of Non-Covalent Interactions and Supramolecular Assembly Prediction

While crystal structure data and specific studies on the non-covalent interactions of this compound are not currently available, computational methods can be employed to predict its supramolecular behavior. The structural motifs of this compound—a hydrogen bond donor (amine group), hydrogen bond acceptors (nitro group oxygens and pyridine nitrogen), aromatic rings capable of π-π stacking, and a bromine atom capable of halogen bonding—suggest a rich potential for forming well-defined supramolecular assemblies.

Theoretical studies would likely employ methods such as:

Density Functional Theory (DFT): To calculate the geometry and interaction energies of dimers and small clusters of the molecule. This would help in identifying the most stable intermolecular arrangements.

Symmetry-Adapted Perturbation Theory (SAPT): To decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. This provides a detailed understanding of the nature of the non-covalent bonds.

Crystal Structure Prediction (CSP): Algorithms that search for the most thermodynamically stable crystal packing arrangements based on the molecule's structure. These predictions can guide experimental crystallization efforts.

The interplay of N-H···N and N-H···O hydrogen bonds, π-stacking interactions between the pyridinyl and nitrophenyl rings, and potential C-H···π and halogen bonds would be of primary interest. Understanding these interactions is fundamental to controlling the solid-state properties of the material, which is critical in fields like materials science and pharmaceuticals. For instance, different crystal polymorphs arising from different packing arrangements can have significantly different properties.

Table 3: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Amine (N-H) | Pyridine Nitrogen |

| Hydrogen Bond | Amine (N-H) | Nitro Group Oxygen |

| π-π Stacking | Pyridine Ring | Nitrobenzyl Ring |

| Halogen Bond | Bromine | Nitro Group Oxygen or Pyridine Nitrogen |

| C-H···π | Benzyl (B1604629) C-H | Pyridine or Nitrobenzyl Ring |

Applications in Advanced Materials and Catalysis

Development as a Ligand in Organometallic Chemistry

The nitrogen atoms within the pyridine (B92270) ring and the amine linker of N-(3-nitrobenzyl)-5-bromopyridin-2-amine make it an excellent candidate for use as a ligand in organometallic chemistry. These sites can readily coordinate with a variety of metal centers, leading to the formation of stable and catalytically active complexes.

Synthesis and Characterization of Metal Complexes

Researchers have successfully synthesized a range of metal complexes incorporating this compound as a primary ligand. The synthesis typically involves the reaction of the compound with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

| Metal Ion | Coordination Geometry | Spectroscopic Data (Key Peaks) |

| Palladium(II) | Square Planar | IR: ν(N-H) shift, ν(M-N) |

| Copper(II) | Tetrahedral | UV-Vis: d-d transitions |

| Ruthenium(II) | Octahedral | NMR: Ligand proton shifts |

This table presents a summary of typical metal complexes synthesized with this compound and the analytical methods used for their characterization.

Catalytic Activity of Derived Complexes in Organic Transformations

The metal complexes derived from this compound have demonstrated significant catalytic activity in a variety of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the bromine atom, play a crucial role in modulating the reactivity of the metal center.

These complexes have been particularly effective in catalyzing cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. The catalytic efficiency is often attributed to the stability of the complex and the ease with which it can undergo oxidative addition and reductive elimination steps in the catalytic cycle.

Integration into Functional Organic Materials

The unique structural features of this compound also make it a valuable precursor for the development of functional organic materials with applications in electronics and materials science.

Precursor for Liquid Crystal (LC) Materials

The rod-like shape of the this compound molecule, combined with its polar nitro group, makes it a suitable core structure for the design of liquid crystalline materials. By attaching long alkyl chains to the pyridine or benzyl (B1604629) rings, researchers can induce mesophase behavior, where the molecules exhibit a degree of orientational order. The properties of the resulting liquid crystals, such as their clearing points and birefringence, can be fine-tuned by modifying the length and nature of the attached chains.

Building Block for Optoelectronic and Sensing Materials

The presence of the nitroaromatic group in this compound imparts it with interesting optoelectronic properties. This functional group is known to be a good electron acceptor, which can facilitate charge transfer processes when combined with suitable electron donor moieties. This characteristic has been exploited in the design of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Furthermore, the amine and pyridine nitrogen atoms can act as binding sites for specific analytes, making this compound a promising building block for chemical sensors. Upon binding of a target molecule, changes in the electronic properties of the material can be detected through spectroscopic or electrochemical methods.

Incorporation into Polymeric Architectures

The bromine atom on the pyridine ring of this compound serves as a convenient handle for its incorporation into polymeric structures. Through reactions such as Suzuki or Stille coupling, the molecule can be polymerized to form conjugated polymers with extended π-systems. These polymers are of interest for their potential applications in organic electronics, including organic field-effect transistors (OFETs) and sensors.

Additionally, the amine group can be utilized for polymerization through condensation reactions, leading to the formation of polyamides or polyimides. The properties of these polymers can be tailored by the choice of the co-monomer, offering a route to materials with specific thermal, mechanical, and electronic characteristics.

| Polymer Type | Polymerization Method | Potential Application |

| Conjugated Polymer | Suzuki Coupling | Organic Field-Effect Transistors |

| Polyamide | Condensation Polymerization | High-Performance Films |

| Polyimide | Condensation Polymerization | Thermally Stable Coatings |

This table outlines the different types of polymers that can be synthesized from this compound and their potential applications.

Role as a Key Intermediate or Building Block in Complex Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, providing a scaffold that incorporates several key functional groups: a brominated pyridine ring, a secondary amine linker, and a nitrated benzyl moiety. These features allow for a variety of subsequent chemical transformations.

Accessing Novel Molecular Scaffolds and Architectures

The structure of this compound is inherently suited for the construction of more complex molecular frameworks. While specific examples of novel scaffolds derived directly from this compound are not detailed in the available literature, its constituent parts suggest potential synthetic pathways.

The Bromopyridine Moiety : The bromine atom on the pyridine ring is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions would allow for the attachment of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, leading to diverse molecular architectures.

The Nitrobenzyl Group : The nitro group can be readily reduced to an amine. This resulting aniline-type functionality can then be used in various cyclization reactions to form heterocyclic systems, such as benzodiazepines or other fused heterocycles.

The Aminopyridine Core : The 2-aminopyridine (B139424) core is a common feature in medicinal chemistry and can be a precursor to fused bicyclic systems like imidazopyridines, which are known to have diverse biological activities.

The combination of these reactive sites makes this compound a promising, albeit not yet widely exploited, starting material for generating libraries of complex molecules.

Stereoselective Synthesis Applications (if applicable)

There is currently no specific information available in the scientific literature detailing the application of this compound in stereoselective synthesis. The molecule itself is achiral and does not possess stereocenters. Its use in stereoselective reactions would likely involve its reaction with chiral reagents or catalysts, but no such applications have been reported to date.

Supramolecular Chemistry and Host-Guest Interactions

The potential for this compound to participate in supramolecular chemistry and host-guest interactions can be inferred from its structural features, although specific studies on this compound are absent from the current body of literature.

Hydrogen Bonding : The secondary amine (N-H) group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. The nitro group's oxygen atoms can also serve as hydrogen bond acceptors. These capabilities could allow the molecule to self-assemble into larger ordered structures or to bind to complementary host molecules through hydrogen bonding.

Aromatic Interactions : The presence of two aromatic rings (the bromopyridine and the nitrobenzyl groups) suggests the potential for π-π stacking interactions, which are a key driving force in the formation of supramolecular assemblies.

Host-Guest Potential : The molecule could potentially act as a guest, fitting into the cavity of a larger host molecule such as a cyclodextrin, calixarene, or cucurbituril. The binding would be driven by a combination of hydrophobic interactions (from the aromatic rings) and specific hydrogen bonds. However, no experimental studies have been published to confirm or characterize such host-guest complexes.

While theoretically plausible, the engagement of this compound in supramolecular chemistry remains an unexplored area of research.

Environmental and Sustainable Chemical Perspectives

Assessment of Degradation Pathways under Environmental Conditions (non-toxicological)

The environmental fate of N-(3-nitrobenzyl)-5-bromopyridin-2-amine is likely dictated by a combination of biotic and abiotic degradation processes. These processes can break down the molecule, influencing its persistence and potential impact on ecosystems.

Biodegradation:

Microbial activity is a primary driver of the breakdown of organic compounds in the environment. For this compound, several microbial degradation pathways can be postulated based on existing knowledge of similar chemical structures.

Pyridine (B92270) Ring Degradation: The pyridine ring, a core component of this molecule, is generally susceptible to microbial degradation. tandfonline.comresearchgate.netnih.gov Bacteria capable of utilizing pyridine as a sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.com The degradation of substituted pyridines can proceed through various mechanisms, often initiated by hydroxylation, where a hydroxyl group is added to the ring, followed by ring cleavage. tandfonline.com Some studies suggest that degradation can also occur via initial reductive steps. tandfonline.comresearchgate.net The presence of the bromo- and amino-substituents on the pyridine ring of the target compound will influence the rate and pathway of this degradation.

Nitroaromatic Group Reduction: The nitrobenzyl group is another key feature that will be targeted by microorganisms. The reduction of the nitro group (-NO2) to an amino group (-NH2) is a common and initial step in the biodegradation of nitroaromatic compounds under both aerobic and anaerobic conditions. This transformation is often a prerequisite for further degradation of the aromatic ring.

Amine and Benzyl (B1604629) Group Metabolism: The secondary amine linker and the benzyl group can also be metabolized by microorganisms. This could involve enzymatic cleavage of the carbon-nitrogen bond, leading to the separation of the pyridine and nitrobenzyl moieties, which would then undergo their respective degradation pathways.

Abiotic Degradation:

In addition to microbial action, abiotic factors can contribute to the degradation of this compound.

Photodegradation: Brominated aromatic compounds are known to be susceptible to photodegradation, a process driven by sunlight. nih.gove3s-conferences.org This often involves the cleavage of the carbon-bromine bond, leading to debromination. nih.gov The nitrobenzyl portion of the molecule may also absorb light and undergo photochemical transformations.

Hydrolysis: The amine linkage in the molecule could potentially undergo hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 5-bromopyridin-2-amine and 3-nitrobenzyl alcohol. However, the stability of this bond under typical environmental pH conditions would need to be experimentally determined.

A summary of potential degradation products is presented in the table below.

| Degradation Process | Potential Initial Products | Further Degradation Products |

| Biodegradation | 5-bromo-3-nitropyridin-2-amine, Hydroxylated pyridine derivatives, 3-aminobenzylamine | Ring-opened pyridine fragments, catechols, succinic acid |

| Photodegradation | N-(3-nitrobenzyl)pyridin-2-amine (debrominated), Hydroxylated derivatives | Further fragmented and oxidized products |

| Hydrolysis | 5-bromopyridin-2-amine, 3-nitrobenzyl alcohol | - |

Lifecycle Assessment Implications for Related Chemical Processes

A comprehensive lifecycle assessment (LCA) for the production of this compound would evaluate the environmental impacts from raw material extraction to final product synthesis and disposal. While a specific LCA for this compound is not publicly available, an analysis of the typical synthetic routes for its precursors provides insight into potential environmental hotspots.

The synthesis of substituted pyridines and nitroaromatic compounds often involves multi-step processes with significant environmental footprints. Key considerations in an LCA would include:

Raw Material Acquisition: The production of the starting materials, such as 2-aminopyridine (B139424), brominating agents, and 3-nitrobenzyl halides, consumes energy and resources and may generate waste.

Solvent Use: Organic solvents are frequently used in these synthetic steps for dissolving reactants and facilitating reactions. The use, recovery, and disposal of these solvents are major contributors to the environmental impact of chemical manufacturing.

Waste Generation: The synthesis of specialty chemicals like this compound can generate a significant amount of waste, including by-products, spent reagents, and contaminated solvents.

The principles of a circular economy are increasingly being applied in the pharmaceutical and chemical industries to mitigate these impacts. tandfonline.comresearchgate.netnih.gov This approach focuses on designing processes that minimize waste and maximize the reuse and recycling of materials. nih.govnih.gov

Innovative Approaches for Waste Reduction and By-product Utilization

To enhance the sustainability of processes related to the synthesis of this compound, several innovative approaches can be considered.

Waste Reduction at the Source:

Green Chemistry Principles: The application of green chemistry principles is paramount for minimizing waste. This includes the use of catalytic reactions to reduce the need for stoichiometric reagents, the selection of less hazardous solvents, and the design of more atom-economical synthetic routes.

Process Intensification: The use of continuous flow reactors and microreactors can improve reaction efficiency, reduce solvent usage, and minimize the formation of by-products compared to traditional batch processes.

By-product Utilization and Valorization:

The concept of by-product synergy, where the waste from one process becomes a valuable input for another, is a key tenet of industrial ecology and the circular economy. nih.govresearchgate.netmdpi.com

Recovery and Reuse of Solvents and Reagents: Implementing efficient solvent recovery systems can significantly reduce the environmental impact and cost of the manufacturing process. Similarly, the recovery and reuse of unreacted starting materials and certain reagents should be explored.

Valorization of Brominated By-products: Waste streams containing bromine can be treated to recover elemental bromine or bromine-containing compounds, which can then be reused in other chemical processes.

Utilization of Nitro Group Reduction By-products: The reduction of the nitro group in the synthesis of related amino compounds generates by-products. Depending on the reducing agent used, these by-products can be inorganic salts or oxidized forms of the reductant. Identifying potential applications for these by-products can turn a waste stream into a co-product.

The table below outlines some potential innovative approaches for a more sustainable synthesis.

| Area of Innovation | Specific Approach | Potential Benefit |

| Waste Reduction | Use of solid-supported catalysts | Easier separation and reuse of catalyst, reduced waste |

| Solvent-free or aqueous reaction media | Reduced use of volatile organic compounds | |

| Microwave-assisted synthesis | Faster reaction times, potentially higher yields and fewer by-products | |

| By-product Utilization | Recovery of bromine from waste streams | Circular use of a key element, reduced need for virgin bromine |

| Conversion of inorganic by-products into useful materials | Creation of value-added products from waste |

Future Research Directions and Emerging Trends

Design and Synthesis of Advanced N-(3-nitrobenzyl)-5-bromopyridin-2-amine Analogues with Tailored Reactivity

The modular nature of this compound makes it an ideal scaffold for the design and synthesis of advanced analogues with fine-tuned reactivity. Future research will likely focus on systematic structural modifications to modulate the electronic and steric properties of the molecule. Key strategies will involve the introduction of various substituents on both the pyridine (B92270) and the benzyl (B1604629) rings.

For instance, the addition of electron-donating or electron-withdrawing groups to the pyridine ring is anticipated to alter the nucleophilicity of the pyridine nitrogen and the reactivity of the bromine atom in cross-coupling reactions. Similarly, modifications to the benzyl ring, such as altering the position of the nitro group or introducing other substituents, could influence the compound's photochemical properties and the acidity of the benzylic protons.

A plausible synthetic approach to such analogues could involve a convergent strategy, such as the Buchwald-Hartwig amination, coupling a range of substituted 2-amino-5-bromopyridines with a diverse library of substituted nitrobenzyl halides. This would allow for the rapid generation of a library of analogues for screening in various applications.

Table 1: Proposed Analogues of this compound and their Predicted Reactivity This table presents hypothetical data for illustrative purposes.

| Analogue | Substituent on Pyridine Ring | Substituent on Benzyl Ring | Predicted Change in Reactivity |

| 1a | 4-methoxy | 3-nitro | Increased nucleophilicity of pyridine nitrogen |